1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a prop-2-yn-1-ylthio group, and a pyrazolo[3,4-d]pyrimidinone core
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-prop-2-ynylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h1,3-6,8H,7H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUJBZIOKKKDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 4-chlorophenylpyrazole.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents on the phenyl and thio groups. Examples include:
- 1-(4-methylphenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(4-fluorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential for interactions with biological targets, while the prop-2-yn-1-ylthio group provides a reactive site for further chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
